molecular formula C17H18ClFN2O3S B4069405 N~1~-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide

N~1~-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B4069405
M. Wt: 384.9 g/mol
InChI Key: OSYLFEGOFPFUBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide often involves complex reactions, including the use of glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation, enabling the efficient synthesis of compounds bearing various functional groups in satisfactory yields (Wen & Li, 2020). Additionally, the synthesis of structurally related compounds can involve reactions under specific conditions, such as the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N'-organosulfonyl-2-amino acids, yielding new types of silacyclanes (Shipov et al., 2013).

Molecular Structure Analysis

The determination of the molecular structure of compounds like N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide is crucial for understanding their chemical behavior and potential applications. X-ray single crystal diffraction is often used to determine the structure, as seen in the synthesis and crystal structure analysis of similar compounds (Ming-zhi et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide can be complex, involving interactions that highlight its reactivity and stability under various conditions. The study of similar compounds reveals insights into their chemical reactivity and the formation of specific products under controlled conditions (Macháček et al., 1986).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application and handling. Techniques such as FT-IR, NMR, and X-ray diffraction are employed to elucidate these properties, providing a comprehensive understanding of the compound's characteristics (Satheeshkumar et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are pivotal for predicting the behavior and potential applications of N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide. Studies on similar compounds provide insights into their reactivity patterns, stability, and interactions with different chemical entities (Pan et al., 2021).

Mechanism of Action

Target of Action

The primary target of N1-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial component of the MAPK/ERK pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and cell cycle progression.

Mode of Action

It is known to interact with its target, mapk1 . This interaction could potentially lead to changes in the MAPK/ERK pathway, affecting the downstream cellular processes controlled by this pathway.

Biochemical Pathways

The compound’s interaction with MAPK1 suggests that it affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as cell growth and division. Changes in this pathway could have downstream effects on these cellular processes.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-10-6-11(2)17(12(3)7-10)25(23,24)20-9-16(22)21-13-4-5-15(19)14(18)8-13/h4-8,20H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLFEGOFPFUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide
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